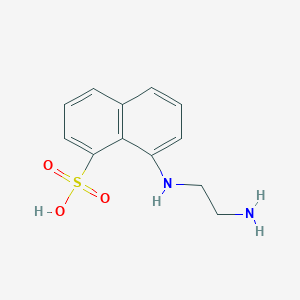
2,5-脱水-D-甘露醇
描述
2,5-Anhydro-D-mannitol, also known as 2,5-Anhydro-D-mannitolum or 2,5-Anhydro-D-mannitose, is an anhydrous sugar alcohol derived from mannose. It is a white, crystalline solid that is odorless and hygroscopic. It is commonly used in the pharmaceutical industry as a sweetener, in the food industry as a humectant and preservative, and in the medical field as a bulking agent.
科学研究应用
抗衰老和延缓衰老
2,5-AM已被确定为一种新型抗衰老化合物。它在延长细胞寿命方面显示出潜力,这对于延缓衰老过程和预防与年龄相关的疾病至关重要。该化合物是通过高通量筛选方法发现的,该方法测量酵母的寿命,酵母是人类有丝分裂后细胞衰老的模型系统 .
代谢研究
在代谢研究中,2,5-AM充当代谢抑制剂。它通过降低肝脏能量状态来诱导大鼠的摄食行为。这种作用是由于它能够抑制肝脏中的糖异生和糖原分解,导致可用ATP减少,并通过迷走神经机制触发进食行为 .
细胞能量调节
2,5-AM已被用于研究其对肝细胞膜电位的影響。它消耗肝细胞的ATP,而ATP对于各种细胞功能至关重要。通过改变肝细胞膜电位,研究人员可以深入了解细胞内能量控制的机制 .
高通量筛选药物发现
该化合物在高通量筛选方法中的用途对于药物发现非常重要,特别是在识别可以延长人类细胞寿命的新型药物方面。这种应用对于旨在缩小寿命和健康寿命之间差距的衰老学研究至关重要 .
食物摄入调节
研究表明,2,5-AM可以通过充当抗代谢果糖类似物来调节食物摄入。它通过影响与能量产生和信号传导相关的肝脏功能,以特定剂量增加大鼠的食物摄入量 .
肝脏能量状态的研究
以前的研究已经利用2,5-AM通过影响肝脏能量状态来诱导大鼠的摄食行为。与其他药物(如棕榈酰甲氧基肉豆蔻酰胺)联合使用可协同增加食物摄入量,为研究能量摄入的控制提供模型 .
作用机制
Target of Action
The primary target of 2,5-Anhydro-D-mannitol (2,5-AM) is the liver . It specifically acts on liver cells, affecting their ATP levels and carbohydrate metabolism .
Mode of Action
2,5-AM interacts with its targets by inhibiting gluconeogenesis and glycogenolysis in the liver . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
2,5-AM affects the carbohydrate metabolism pathway. It inhibits gluconeogenesis and glycogenolysis, two key processes in carbohydrate metabolism . The phosphorylated metabolites of 2,5-AM have effects on enzymes of carbohydrate metabolism .
Pharmacokinetics
It is known that 2,5-am is phosphorylated in the liver , which suggests that it is metabolized in the body
Result of Action
The action of 2,5-AM results in decreased ATP levels in liver cells . This decrease in ATP levels leads to the inhibition of gluconeogenesis and glycogenolysis . In rats, this action of 2,5-AM has been shown to increase food intake .
Action Environment
The action of 2,5-AM can be influenced by the diet of the organism. For instance, the effects of 2,5-AM occur in rats fed a high-carbohydrate/low-fat diet, but they are prevented or attenuated when the animals eat a high-fat/low-carbohydrate diet .
安全和危害
未来方向
生化分析
Biochemical Properties
2,5-Anhydro-D-mannitol plays a crucial role in biochemical reactions. It is known to inhibit gluconeogenesis and glycogenolysis in the liver . This compound interacts with various enzymes and proteins, including those involved in fructose metabolism . The nature of these interactions often involves the phosphorylation of 2,5-Anhydro-D-mannitol in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .
Cellular Effects
2,5-Anhydro-D-mannitol has significant effects on various types of cells and cellular processes. It influences cell function by reducing ATP content in the liver, which in turn stimulates feeding in rats . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,5-Anhydro-D-mannitol involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is phosphorylated in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Anhydro-D-mannitol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Anhydro-D-mannitol vary with different dosages in animal models. It has been shown to increase food intake in rats at doses of 50-800 mg/kg by inhibiting gluconeogenesis and glycogenolysis in the liver .
Metabolic Pathways
2,5-Anhydro-D-mannitol is involved in several metabolic pathways. It interacts with enzymes or cofactors involved in fructose metabolism . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
2,5-Anhydro-D-mannitol is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961441 | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41107-82-8 | |
| Record name | 2,5-Anhydro-D-mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Yes, 2,5-AM and its derivatives can bind to the fructose transporter GLUT5 [, ]. The presence of a hydrogen bond donor at the C-3 position of 2,5-AM derivatives is crucial for this interaction []. Modifications at this position can even alter its binding preference to other GLUTs like GLUT1 [].
A: 2,5-Anhydro-D-mannitol (2,5-AM) is primarily phosphorylated in the liver [, ]. This phosphorylation traps phosphate and leads to a decrease in hepatic ATP, inorganic phosphate, and phosphate diesters []. Consequently, 2,5-AM inhibits hepatic gluconeogenesis and glycogenolysis [, , , ], mimicking a fasting-like metabolic state [].
- A: Yes, 1H NMR and 13C NMR spectroscopic data has been used to characterize 2,5-AM and its derivatives [, , , , , , ]. For example, 1H NMR analysis was crucial in determining the conformational equilibria of α-L-iduronate residues in disaccharides derived from heparin where 2,5-AM was a component [].
- A: In rats fed a high-fat/low-carbohydrate diet, the metabolic and behavioral effects of 2,5-AM are attenuated compared to those fed a low-fat/high-carbohydrate diet [, ]. This suggests that dietary fat content can influence the efficacy of 2,5-AM in altering hepatic energy status and stimulating food intake.
- A: Phosphorylated 2,5-AM (AM-1,6-diphosphate) inhibits gluconeogenic enzymes, while 2,5-AM itself does not []. This suggests that phosphorylation is crucial for the inhibitory effect of 2,5-AM on gluconeogenesis.
A: Introducing a hydrogen bond acceptor at the C-3 position of 2,5-AM derivatives switches its binding preference from GLUT5 to GLUT1 []. This highlights the importance of the C-3 position in determining GLUT selectivity. Additionally, adding bulky groups like allylamine to replace the 1-OH group of 2,5-AM is tolerated by GLUT5, with further affinity enhancement observed upon introducing a di-nitrophenyl-substituted secondary amine group [].
- A: Rats initiate eating sooner and consume more food when 2,5-AM is infused directly into the hepatic portal vein compared to jugular vein infusion []. This further supports the liver as the primary site of action for 2,5-AM in eliciting feeding behavior.
A: Following administration, 2,5-AM is rapidly phosphorylated in the liver []. While significant radioactivity was found in the liver of rats intubated with 2,5-[14C]AM, no significant radioactivity was detected in the brain []. This suggests that 2,5-AM does not readily cross the blood-brain barrier.
- A: A study explored the potential of 1-[18F]fluoro-1-deoxy-2,5-anhydro-D-mannitol (18F-FDAM) as a PET radiotracer for breast cancer imaging []. While preliminary results showed slightly higher uptake in breast tumor compared to normal breast tissue, further development is needed.
A: 2,5-AM completely reverses hyperglycemia in genetically diabetic (db/db) mice, which exhibit hyperinsulinemia and enhanced hepatic gluconeogenic enzyme activities []. In contrast, 2,5-AM only partially reverses hyperglycemia in streptozotocin (STZ)-induced diabetic mice with depressed blood insulin levels []. This difference suggests that the hypoglycemic effect of 2,5-AM might be partly mediated by insulin-dependent phosphorylation.
A: In rats, 2,5-AM administration before exercise amplifies the decrease in plasma glucose and insulin levels while causing a larger increase in glucagon, glucagon/insulin molar ratio, and β-hydroxybutyrate concentrations compared to resting values []. This suggests that exercise can exacerbate the metabolic and hormonal effects of 2,5-AM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
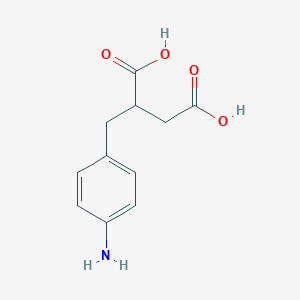


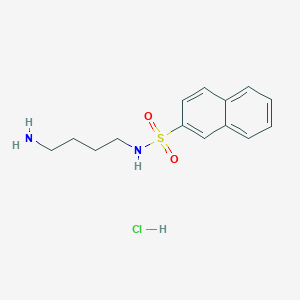
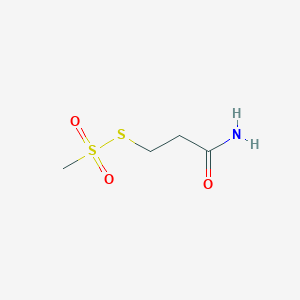

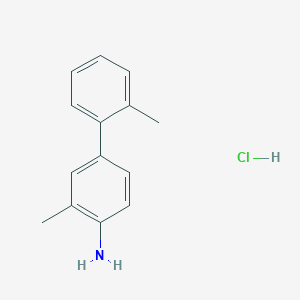
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
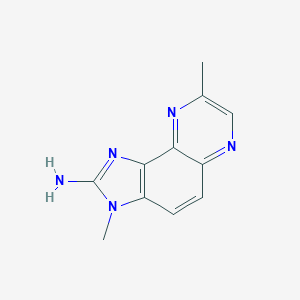
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

